molecular formula C10H18O2 B14705823 Ethyl 2-ethyl-4-methylpent-2-enoate CAS No. 22147-76-8

Ethyl 2-ethyl-4-methylpent-2-enoate

Cat. No.: B14705823
CAS No.: 22147-76-8
M. Wt: 170.25 g/mol
InChI Key: WDCMYZALQBKMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-4-methylpent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with ethyl and methyl groups at the 2- and 4-positions, respectively. Its structure (Fig. 1) combines steric bulk from the ethyl group and moderate branching from the methyl group, which influences its physicochemical properties and reactivity.

Properties

CAS No.

22147-76-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2-ethyl-4-methylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(7-8(3)4)10(11)12-6-2/h7-8H,5-6H2,1-4H3

InChI Key

WDCMYZALQBKMGZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4-methylpent-2-enoate can be synthesized through various methods. One common approach involves the esterification of 2-ethyl-4-methylpent-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation are employed to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-ethyl-4-methylpent-2-enoic acid.

    Reduction: 2-ethyl-4-methylpent-2-enol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethyl-4-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methylpent-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Potential Applications
Ethyl 2-ethyl-4-methylpent-2-enoate 2-ethyl, 4-methyl High steric hindrance; moderate polarity due to branching Fragrances, polymer intermediates
Ethyl (E)-4-methylpent-2-enoate 4-methyl (no 2-ethyl) Less hindered; higher reactivity in conjugate additions Flavoring agents, organic synthesis
Ethyl 4-methyl-2-phenylpent-4-enoate 4-methyl, 2-phenyl Aromatic substitution enhances UV stability; π-π interactions possible Photoresist materials, liquid crystals
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate 2,2-diethyl, 3-oxo, 5-phenyl Ketone functionality enables keto-enol tautomerism; steric bulk limits reactivity Pharmaceutical intermediates
Ethyl 2-cyanopent-4-enoate 2-cyano Electron-withdrawing cyano group increases electrophilicity at α-position Michael acceptors, bioactive compounds

Key Observations :

  • Steric Effects: The 2-ethyl group in this compound imposes greater steric hindrance compared to compounds like Ethyl 4-methylpent-2-enoate , likely reducing its reactivity in nucleophilic additions.
  • Electronic Effects: Substituents such as phenyl or cyano groups alter electron density, affecting conjugation and stability. The absence of strong electron-withdrawing/donating groups in this compound suggests intermediate reactivity.
  • Applications: While Ethyl 4-methylpent-2-enoate is used in flavorings due to its fruity odor , the bulkier this compound may find niche roles in heat-resistant polymers or specialized fragrances requiring low volatility.

Spectroscopic and Analytical Data

While specific data for this compound are unavailable, analogs provide insights:

  • IR Spectroscopy : Esters typically show C=O stretches near 1740–1720 cm⁻¹ and C-O stretches at 1300–1150 cm⁻¹ .
  • NMR : The α,β-unsaturated ester moiety would exhibit deshielded protons at δ 5.5–6.5 ppm (1H NMR) and carbonyl carbons near δ 165–170 ppm (13C NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.